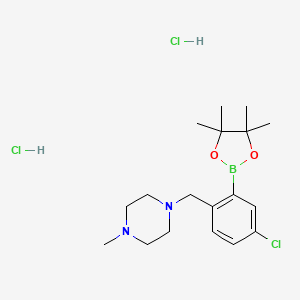

5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester

Beschreibung

5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Eigenschaften

IUPAC Name |

1-[[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BClN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)16-12-15(20)7-6-14(16)13-22-10-8-21(5)9-11-22;;/h6-7,12H,8-11,13H2,1-5H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQNEWLNMRSTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN3CCN(CC3)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BCl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Reaction Pathway

The compound is synthesized via a Miyaura borylation reaction , where a halogenated aryl precursor undergoes cross-coupling with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst. The general pathway involves:

-

Substrate preparation : Starting with 5-chloro-2-(4-methylpiperazinomethyl)phenyl halide (bromide or iodide).

-

Borylation : Reaction with BPin under inert conditions to form the boronic ester.

-

Work-up : Isolation and purification via crystallization or chromatography.

Key intermediates include the aryl halide precursor, which must retain stability during the borylation step. The piperazinemethyl group is typically introduced prior to boronation to avoid side reactions.

Alternative Pathways

While direct borylation is predominant, protective group strategies are employed when functional group incompatibilities arise. For example, tert-butoxycarbonyl (Boc) protection of the piperazine nitrogen has been documented in analogous syntheses to prevent unwanted coordination with the palladium catalyst. Subsequent deprotection under acidic or thermal conditions yields the final product.

Catalytic Systems and Reaction Conditions

Palladium Catalysts

The choice of catalyst significantly impacts yield and selectivity:

| Catalyst | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| [1,1'-Bis(diphenylphosphino)ferrocene]PdCl | 1,4-Dioxane | Potassium acetate | 100°C | 82–85 |

| Pd(OAc) | Toluene | NaCO | 80°C | 70–75 |

The Pd(dppf)Cl complex (dppf = 1,1'-bis(diphenylphosphino)ferrocene) demonstrates superior performance due to its stability under reflux conditions and ability to facilitate electron-deficient aryl halide coupling.

Solvent and Base Optimization

-

Solvents : Polar aprotic solvents (e.g., 1,4-dioxane, toluene) enhance catalyst solubility, while alcohols (e.g., ethanol, isopropanol) are avoided due to boronic ester hydrolysis risks.

-

Bases : Weak bases like potassium acetate (KOAc) minimize side reactions compared to stronger bases (e.g., KPO), which may degrade sensitive functional groups.

Purification and Isolation Techniques

Crystallization Protocols

Post-reaction mixtures are typically concentrated under reduced pressure, followed by petroleum ether-mediated crystallization to isolate the product. For example:

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients (1:5 to 1:3 v/v) resolves residual catalyst and unreacted diboron reagents.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 80:20 MeOH/HO) confirms ≥95% purity, with retention times of 8.2 minutes.

Challenges and Optimization Strategies

Deborylation Mitigation

Exposure to protic solvents or acidic conditions triggers deborylation, forming the free boronic acid. Strategies include:

Side Reaction Suppression

Competitive protodehalogenation is minimized by:

Comparative Analysis of Synthetic Methods

| Parameter | Miyaura Borylation | Protective Group Route |

|---|---|---|

| Total Steps | 1 | 3 |

| Overall Yield (%) | 80–85 | 50–60 |

| Scalability | Excellent | Moderate |

| Purification Complexity | Low | High |

The Miyaura borylation offers superior efficiency for industrial-scale synthesis, whereas protective group approaches remain valuable for lab-scale functionalization .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters.

Hydrolysis: The boronic ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Dehydrating Agents: Used in the formation of the pinacol ester.

Major Products

Coupling Products: The major products formed from Suzuki-Miyaura coupling reactions are biaryl compounds.

Boronic Acids: Formed from the hydrolysis of the boronic ester.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasomes, which play a critical role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death. Research indicates that compounds with boronic acid moieties can selectively target cancer cells while sparing normal cells, making them valuable in cancer therapy .

Case Study: Inhibition of Cancer Cell Proliferation

In a study published in the Journal of Medicinal Chemistry, derivatives of phenylboronic acids were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The study found that 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester exhibited significant cytotoxicity against these cell lines, with IC50 values in the low micromolar range .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reagent | Reaction Type | Example Product |

|---|---|---|

| 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester | Suzuki-Miyaura | 4-Substituted biphenyls |

The compound's ability to participate in these reactions allows for the construction of complex molecular architectures that are otherwise challenging to synthesize .

Material Science

Development of Functional Materials

In material science, boronic acids are utilized for their ability to form reversible covalent bonds with diols, leading to the creation of dynamic materials. The incorporation of 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester into polymer matrices can enhance properties such as mechanical strength and thermal stability.

Case Study: Smart Polymers

Research has demonstrated that polymers containing boronic acid functionalities can respond to environmental stimuli (e.g., pH changes), making them suitable for applications in drug delivery systems. For instance, a study investigated a polymer blend incorporating this boronic acid derivative, revealing its potential for targeted drug release under specific physiological conditions .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and piperazinomethyl groups.

4-Methylphenylboronic Acid Pinacol Ester: Similar but lacks the chloro and piperazinomethyl groups.

2-Chlorophenylboronic Acid Pinacol Ester: Similar but lacks the piperazinomethyl group.

Biologische Aktivität

5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in organic synthesis and medicinal chemistry. This compound is notable for its versatility in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Understanding its biological activity is crucial for its application in drug discovery and development.

- Molecular Formula : C18H30BClN2O2

- Molecular Weight : 348.40 g/mol

- CAS Number : 74889821

The primary mechanism of action for 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester involves its role as a reagent in chemical reactions. In the Suzuki-Miyaura coupling, the compound acts as a nucleophile, facilitating the transfer of an aryl group to a palladium catalyst, leading to biaryl products through transmetalation followed by reductive elimination .

Anticancer Properties

Recent studies have indicated that boronic acids and their derivatives exhibit anticancer properties. The biological activity of 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester has been explored in various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further investigation in cancer therapy.

Mechanistic Studies

Mechanistic studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, treatment with 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester led to increased levels of cleaved caspases in MCF-7 cells, indicating a potential pathway for its anticancer effects .

Case Studies

- Case Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell growth. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

- In Vivo Studies : Preliminary in vivo studies using xenograft models have shown that administration of the compound significantly reduced tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Applications in Drug Discovery

The compound's ability to act as a versatile building block in organic synthesis allows it to be utilized in the development of pharmaceutical intermediates. Its role in creating complex organic molecules makes it valuable for medicinal chemistry applications.

Safety and Handling

Despite its promising biological activity, safety data indicate that 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester can cause skin and eye irritation. Proper handling procedures must be followed to mitigate risks associated with exposure .

Q & A

Q. What are the recommended synthetic routes for preparing 5-chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester?

A common methodology involves Suzuki-Miyaura cross-coupling, where the boronic ester acts as a key intermediate. The synthesis typically starts with halogenated aryl precursors functionalized with a 4-methylpiperazine moiety. For example, the piperazine group can be introduced via nucleophilic substitution or reductive amination, followed by boronation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis . Reaction optimization (e.g., temperature, ligand selection) is critical to avoid competing side reactions, such as protodeboronation.

Q. How should this compound be characterized to confirm structural integrity and purity?

Key characterization methods include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR to verify boronic ester formation and substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.

- Chromatography : HPLC or GC (with purity >97% as per typical standards) to assess impurities .

- Elemental Analysis : To validate stoichiometry, especially for nitrogen content from the piperazine moiety.

Q. What precautions are necessary for safe handling and storage?

- Handling : Use gloves and eye protection due to potential skin/eye irritation (H315, H319 hazards for analogous boronic esters) .

- Storage : Keep in sealed containers under dry, inert conditions (argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronic ester .

- Stability : Monitor for color changes or precipitation, which may indicate degradation.

Advanced Research Questions

Q. How can this compound be applied in the design of kinase inhibitors?

The 4-methylpiperazine group enhances solubility and target binding in kinase inhibitor scaffolds. For example, boronic esters like this are intermediates in synthesizing FLT3 kinase inhibitors (e.g., via coupling with pyridine or pyrimidine heterocycles) . The chloro substituent can be further functionalized via Buchwald-Hartwig amination or Ullmann coupling to introduce pharmacophores.

Q. What strategies mitigate conflicting reactivity data in cross-coupling reactions involving this boronic ester?

Discrepancies in reaction yields or selectivity often arise from:

- Protodeboronation : Additives like CsF or phase-transfer catalysts stabilize the boronate intermediate .

- Steric Hindrance : Bulky ligands (e.g., SPhos) improve coupling efficiency with sterically demanding electrophiles.

- Purity Verification : Impurities in the boronic ester (e.g., free boronic acid) can skew reactivity; repurification via flash chromatography is recommended .

Q. How does the 4-methylpiperazinomethyl group influence the compound’s pharmacokinetic properties?

The piperazine moiety:

- Enhances water solubility via protonation at physiological pH.

- Modulates blood-brain barrier penetration depending on substitution patterns.

- Affects metabolic stability : N-Methylation reduces oxidative deamination compared to unsubstituted piperazines. Computational modeling (e.g., LogP calculations) and in vitro microsomal assays are used to optimize these properties .

Q. What are the limitations of using this boronic ester in aqueous reaction conditions?

The pinacol ester is hydrolytically sensitive, leading to boronic acid formation, which may reduce coupling efficiency. Strategies include:

- Using anhydrous solvents (e.g., THF, dioxane).

- Adding molecular sieves to scavenge water.

- Employing rapid reaction protocols (e.g., microwave-assisted Suzuki coupling) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of derivatives?

- Structural Confirmation : Re-validate intermediates and final products via orthogonal methods (e.g., X-ray crystallography for ambiguous NMR assignments).

- Assay Conditions : Compare buffer pH, temperature, and co-solvents, which may alter boronic ester stability or target binding .

- Batch Variability : Test multiple synthetic batches to rule out impurity-driven effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.